4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their aromatic ring structure containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 6-position, making it a unique derivative of 1,3,5-triazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine can be synthesized through various methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the substitution of cyanuric chloride with appropriate amines under controlled conditions . The reaction typically requires a base such as sodium carbonate and is carried out in a solvent mixture like dioxane/water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions using cyanuric chloride as the starting material. The process is optimized for high yield and purity, employing advanced techniques like microwave irradiation to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The aromatic ring can participate in electrophilic addition reactions.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, morpholine, and various amines . Reaction conditions often involve elevated temperatures and the use of solvents like dioxane or water .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine results in the formation of an amine-substituted triazine derivative .
Scientific Research Applications
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls . The compound’s anticancer properties are linked to its inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: An efficient UV absorber.
Uniqueness
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N4/c5-3-9-2(1(6)7)10-4(8)11-3/h1H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJEXSWERMPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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